Cas no 1261578-92-0 (7-Hydroxyquinoline-3-acetic acid)

7-Hydroxyquinoline-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 7-Hydroxyquinoline-3-acetic acid
- OC1=CC=C2C=C(C=NC2=C1)CC(=O)O
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- インチ: 1S/C11H9NO3/c13-9-2-1-8-3-7(4-11(14)15)6-12-10(8)5-9/h1-3,5-6,13H,4H2,(H,14,15)
- InChIKey: PMUCWOBEUPZYGW-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2=CC(=CN=C2C=1)CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 244
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 70.4
7-Hydroxyquinoline-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000612-1g |
7-Hydroxyquinoline-3-acetic acid |
1261578-92-0 | 98% | 1g |
$1834.04 | 2023-09-03 | |
Alichem | A189000612-250mg |
7-Hydroxyquinoline-3-acetic acid |
1261578-92-0 | 98% | 250mg |
$717.49 | 2023-09-03 | |
Alichem | A189000612-500mg |
7-Hydroxyquinoline-3-acetic acid |
1261578-92-0 | 98% | 500mg |
$1131.99 | 2023-09-03 |
7-Hydroxyquinoline-3-acetic acid 関連文献
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
7-Hydroxyquinoline-3-acetic acidに関する追加情報
Introduction to 7-Hydroxyquinoline-3-acetic acid (CAS No: 1261578-92-0)
7-Hydroxyquinoline-3-acetic acid, with the chemical formula C9H7NO3, is a significant compound in the field of medicinal chemistry and pharmacology. This heterocyclic organic acid has garnered considerable attention due to its versatile biological activities and potential applications in drug development. The compound belongs to the quinoline family, a class of molecules known for their broad spectrum of pharmacological effects, including antimicrobial, antimalarial, and anticancer properties.
The CAS number 1261578-92-0 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other structurally similar molecules. 7-Hydroxyquinoline-3-acetic acid exhibits a unique structural framework consisting of a quinoline ring substituted with a hydroxyl group at the 7-position and a carboxylic acid moiety at the 3-position. This arrangement contributes to its distinct chemical properties and biological interactions.
Recent advancements in chemical biology have highlighted the importance of quinoline derivatives in developing novel therapeutic agents. 7-Hydroxyquinoline-3-acetic acid has been studied for its potential role in modulating various biological pathways. Notably, it has shown promise in inhibiting certain enzymes and receptors involved in inflammation and cancer progression. The hydroxyl group at the 7-position of the quinoline ring is particularly crucial, as it influences the compound's solubility, binding affinity, and metabolic stability.
In vitro studies have demonstrated that 7-Hydroxyquinoline-3-acetic acid exhibits inhibitory effects on several target proteins, including kinases and transcription factors relevant to oncology research. The carboxylic acid group at the 3-position allows for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological profiles. These modifications can fine-tune the compound's bioavailability, selectivity, and therapeutic efficacy.
The compound's structural features also make it a valuable scaffold for drug discovery initiatives. Researchers have leveraged 7-Hydroxyquinoline-3-acetic acid to develop novel analogs with improved pharmacokinetic properties. For instance, modifications aimed at enhancing metabolic stability have led to derivatives with prolonged half-lives and reduced side effects. Such advancements underscore the compound's significance as a building block in medicinal chemistry.
Emerging research suggests that 7-Hydroxyquinoline-3-acetic acid may have applications beyond oncology. Studies indicate potential benefits in neurodegenerative diseases, where quinoline derivatives have been explored for their ability to interact with specific neural pathways. The hydroxyl group's role in hydrogen bonding interactions further enhances its potential as a pharmacophore in designing neuroprotective agents.
The synthesis of 7-Hydroxyquinoline-3-acetic acid involves multi-step organic reactions, typically starting from readily available precursors such as quinine or isoquinoline derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of production processes, making it more feasible for industrial applications. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for purity assessment and structural confirmation.
The pharmacological evaluation of 7-Hydroxyquinoline-3-acetic acid has been complemented by computational studies using molecular modeling techniques. These approaches help predict binding affinities, metabolic pathways, and potential drug-drug interactions. Such simulations are instrumental in guiding experimental design and optimizing lead compounds for clinical development.
Future directions in research may explore the use of 7-Hydroxyquinoline-3-acetic acid as a prodrug or co-administered with other therapeutic agents to enhance treatment outcomes. Its ability to cross biological barriers makes it an attractive candidate for targeted drug delivery systems. Additionally, investigating its role in modulating immune responses could open new avenues in immunotherapy.
In conclusion,7-Hydroxyquinoline-3-acetic acid (CAS No: 1261578-92-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in developing novel therapeutics across multiple disease areas. Continued exploration of its pharmacological properties will likely yield further insights into its therapeutic applications.
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